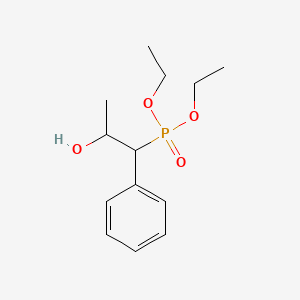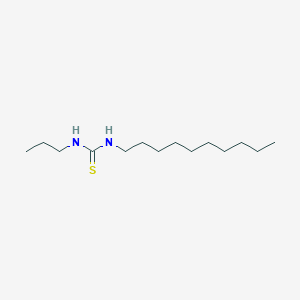
N-Decyl-N'-propylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Decyl-N’-propylthiourea is an organic compound belonging to the thiourea class. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound consists of a decyl group (a ten-carbon alkyl chain) and a propyl group (a three-carbon alkyl chain) attached to a thiourea moiety. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Decyl-N’-propylthiourea can be synthesized through the reaction of decylamine and propylisothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Decylamine+Propylisothiocyanate→N-Decyl-N’-propylthiourea
The reaction is usually carried out at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-Decyl-N’-propylthiourea may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Decyl-N’-propylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of N-Decyl-N’-propylthiourea can yield corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted thioureas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Substituted thioureas.
Scientific Research Applications
N-Decyl-N’-propylthiourea has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other thiol-containing enzymes.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.
Industry: Utilized as a stabilizer in the formulation of certain polymers and as an additive in lubricants to enhance their performance.
Mechanism of Action
The mechanism of action of N-Decyl-N’-propylthiourea involves its interaction with specific molecular targets, such as enzymes and proteins. The thiourea moiety can form strong hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity. For example, in urease inhibition, the compound binds to the active site of the enzyme, preventing the hydrolysis of urea.
Comparison with Similar Compounds
Similar Compounds
- N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
- N-Decyl-β-D-maltopyranoside
- N-Dodecyl-β-D-maltoside
Uniqueness
N-Decyl-N’-propylthiourea is unique due to its specific alkyl chain lengths and the presence of the thiourea moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to form strong interactions with enzymes and proteins makes it particularly valuable in biochemical research and industrial applications.
Properties
CAS No. |
62552-29-8 |
|---|---|
Molecular Formula |
C14H30N2S |
Molecular Weight |
258.47 g/mol |
IUPAC Name |
1-decyl-3-propylthiourea |
InChI |
InChI=1S/C14H30N2S/c1-3-5-6-7-8-9-10-11-13-16-14(17)15-12-4-2/h3-13H2,1-2H3,(H2,15,16,17) |
InChI Key |
QBBXHRMVLFUFHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=S)NCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine](/img/structure/B14516455.png)
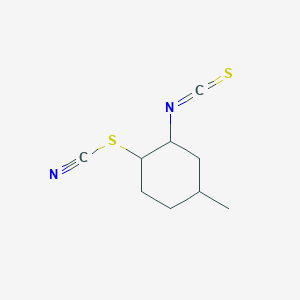
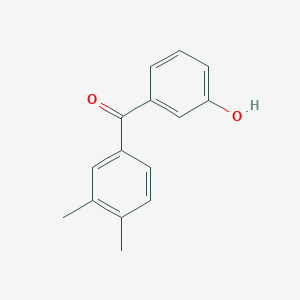
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)
![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
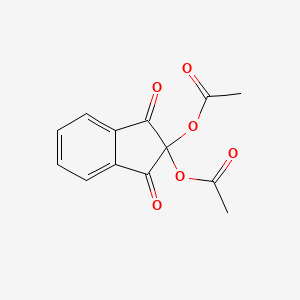
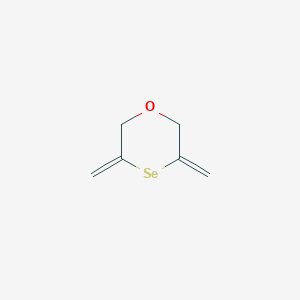
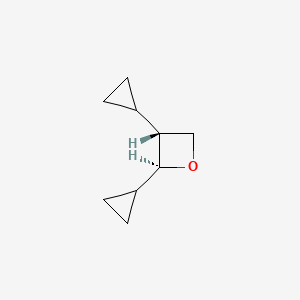
methanone](/img/structure/B14516511.png)


